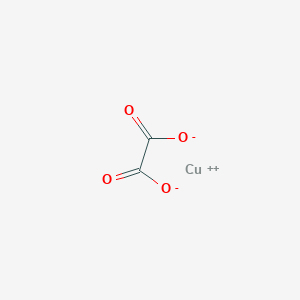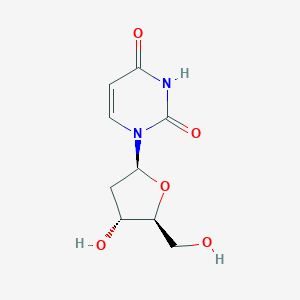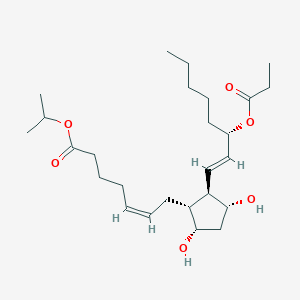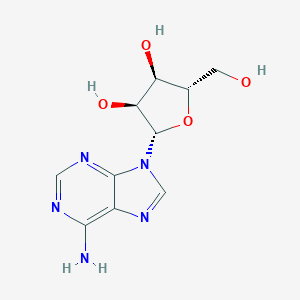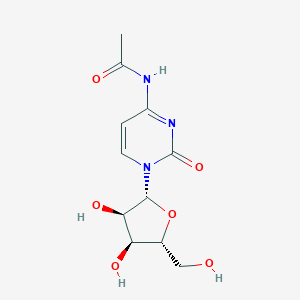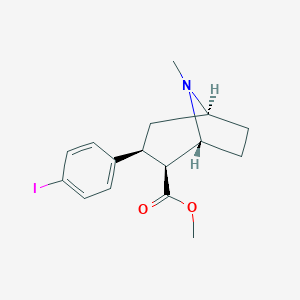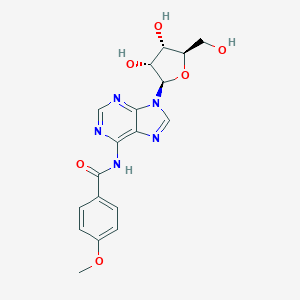
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
“(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is a light yellow solid with a purity of 95%. It is also known by its IUPAC name, “(2,5-dimethylpyrazol-3-yl)methanol”. It has a boiling point of 248.6±25.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm^3 .
Synthesis Analysis
Pyrazole-based ligands, such as “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol”, are synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp^2-nitrogen, one pyridine sp^2-nitrogen, and one amine sp^3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The chemical reactions involving “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” are primarily related to its use as a ligand in the synthesis of metal complexes. For instance, it has been used in the synthesis of copper complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis
“(1,3-Dimethyl-1H-pyrazol-5-yl)methanol” is a light yellow solid with a boiling point of 248.6±25.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
- Application : Pyrazole-based ligands, including “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol”, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Method : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was evaluated by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .
Biological Transformation Agent
- Application : Pyrazole-based compounds have been used in various applications including as a biological transformation agent .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Antifungal Agent
- Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as antifungal .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Antidepressant Agent
- Application : Pyrazoline moiety is present in various marketed pharmacological agents of different categories such as dorzolamide, an antidepressant agent .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Anticancer Agent
- Application : Pyrazoles are a class of bioactive compounds with diverse pharmacological effects such as anticancer .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Antiviral Agent
- Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as antiviral .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Electrochemical Applications
- Application : Pyrazole derivatives have been employed as building blocks of systems with applications in electrocatalysis .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
CO2 Capture
- Application : Pyrazole derivatives have also been employed for CO2 capture .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Heavy Metal Removal
- Application : Pyrazole derivatives have been used for heavy metal removal .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Enzyme Inhibition
- Application : Pyrazole derivatives have been used in enzyme inhibition .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Photoluminescent and Photorefractive Materials
- Application : 1,3,5-Triarylpyrazoline compounds, which can include “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol”, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance, and can be used as photoluminescent and photorefractive materials .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Organic Nonlinear Optical Materials
- Application : 1,3,5-Triarylpyrazoline compounds, which can include “(1,3-Dimethyl-1H-pyrazol-5-yl)methanol”, can be used as organic nonlinear optical materials .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case .
- Results : The results or outcomes obtained also vary depending on the specific use case .
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDKMVLHCJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380017 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
CAS RN |
57012-20-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



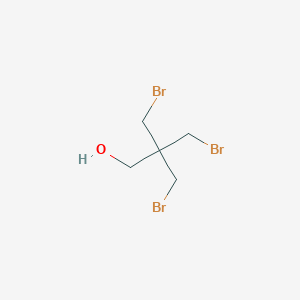
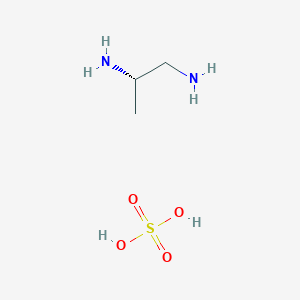
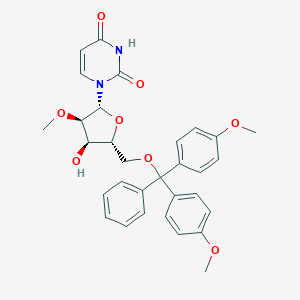
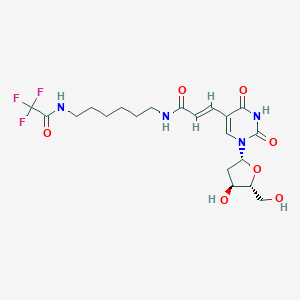
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
